4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides the desired product with moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as the one mentioned above, can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: This reaction yields 4-(methoxymethyl)-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine.
Substitution of the methoxymethyl group: This can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, some pyrazolopyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound may exert its effects by binding to these kinases and inhibiting their activity, thereby affecting downstream signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substituents attached to the pyrazole and pyridine rings.
2H-pyrazolo[3,4-b]pyridines: These isomers have a different tautomeric form compared to 1H-pyrazolo[3,4-b]pyridines.
Uniqueness
4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxymethyl and nitro groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
59225-09-1 |
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Molecular Formula |
C9H11N5O3 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C9H11N5O3/c1-4-7(14(15)16)5(3-17-2)6-8(10)12-13-9(6)11-4/h3H2,1-2H3,(H3,10,11,12,13) |
InChI Key |
PTYNTPJRMYLKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NNC(=C2C(=C1[N+](=O)[O-])COC)N |
Origin of Product |
United States |
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